
Carboxy-PEG2-sulfonic acid
Overview
Description
Carboxy-PEG2-sulfonic acid is a polyethylene glycol (PEG)-derived linker that contains both a carboxylic acid and a sulfonic acid end group. This compound is known for its high water solubility and is commonly used in various chemical and biological applications due to its ability to participate in a wide range of reactions .
Mechanism of Action
Target of Action
Carboxy-PEG2-sulfonic acid is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The carboxylic acid end group of this compound can participate in reactions with primary amines in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) . This allows the linker to attach to the target protein. The sulfonic acid end group can undergo esterification, halogenation, and replacement reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific PROTACs it is used to synthesize. Protacs generally exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can affect various signaling pathways depending on the target protein.
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the specific PROTACs it is used to synthesize. The hydrophilic polyethylene glycol (peg) linker increases the compound’s water solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the carboxylic acid and sulfonic acid end groups . Additionally, the presence of other compounds in the environment can potentially interfere with the reactions involving this compound.
Biochemical Analysis
Biochemical Properties
Carboxy-PEG2-sulfonic acid plays a significant role in biochemical reactions due to its dual functional groups. The carboxylic acid group can participate in amide coupling reactions with primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The sulfonic acid group can undergo esterification, halogenation, and replacement reactions . These interactions make this compound a versatile reagent in biochemical research, allowing it to interact with enzymes, proteins, and other biomolecules.
Cellular Effects
This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to increase water solubility can enhance the delivery of therapeutic agents to target cells, thereby improving their efficacy . Additionally, this compound can modulate the activity of enzymes and proteins involved in critical cellular functions, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The carboxylic acid group can form covalent bonds with primary amines, leading to the formation of stable amide linkages. This interaction can result in the inhibition or activation of enzymes, depending on the specific biomolecule involved. The sulfonic acid group can participate in various chemical reactions, further influencing the activity of target proteins and enzymes. These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s versatility in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can maintain its activity over extended periods, making it a reliable reagent for biochemical research. Degradation products may form over time, potentially affecting the compound’s efficacy and safety in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may enhance cellular function and improve the delivery of therapeutic agents. At high doses, this compound may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal cellular processes . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s sulfonic acid group can be metabolized through sulfonation reactions, while the carboxylic acid group can undergo oxidation and reduction reactions . These metabolic processes can influence the compound’s activity and efficacy, highlighting the importance of understanding its metabolic pathways in biochemical research.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to be readily taken up by cells, where it can accumulate in specific compartments or organelles. This distribution pattern can influence the compound’s activity and efficacy, making it essential to understand its transport and distribution mechanisms in biochemical research.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxy-PEG2-sulfonic acid is synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol (PEG)The terminal carboxylic acid can react with primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Carboxy-PEG2-sulfonic acid undergoes various chemical reactions, including:
Esterification: The sulfonic acid group can participate in esterification reactions.
Halogenation: The compound can undergo halogenation reactions.
Substitution: Replacement reactions involving the sulfonic acid group are also common
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts.
Halogenation: Involves halogenating agents such as chlorine or bromine.
Substitution: Often requires nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield methyl esters, while halogenation with chlorine would produce chlorinated derivatives .
Scientific Research Applications
Carboxy-PEG2-sulfonic acid is widely used in scientific research due to its versatility:
Chemistry: Used as a linker in the synthesis of complex molecules, including proteolysis-targeting chimeras (PROTACs).
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Utilized in the production of high-performance polymers and other advanced materials .
Comparison with Similar Compounds
Carboxy-PEG2-sulfonic acid can be compared with other PEG-derived linkers such as:
Carboxy-PEG2-amine: Contains an amine group instead of a sulfonic acid group, offering different reactivity.
Carboxy-PEG2-alcohol: Features an alcohol group, which participates in different types of reactions compared to sulfonic acid
Uniqueness: The presence of both carboxylic acid and sulfonic acid groups in this compound makes it uniquely versatile, allowing it to participate in a broader range of chemical reactions compared to similar compounds .
Properties
IUPAC Name |
3-[2-(2-sulfoethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7S/c8-7(9)1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCMYFITHZNSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


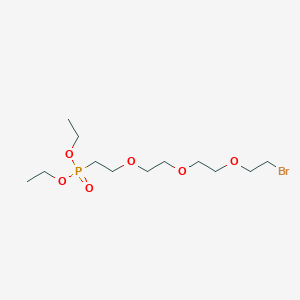
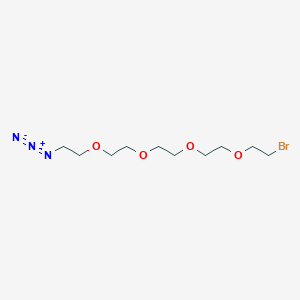
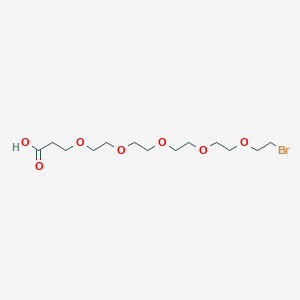
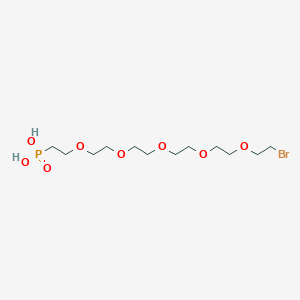
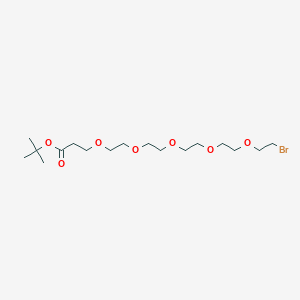
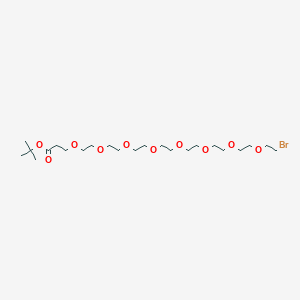
![1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)
![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)
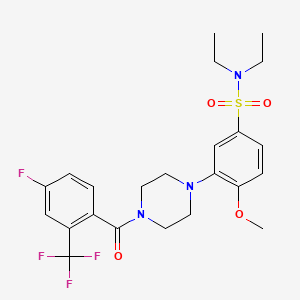
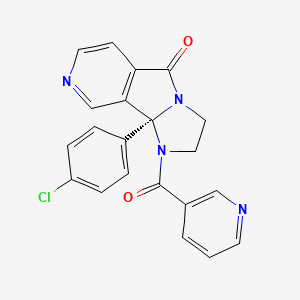
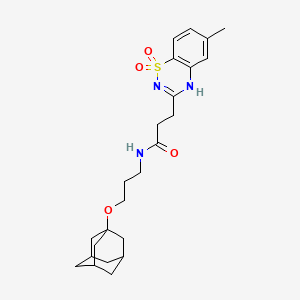
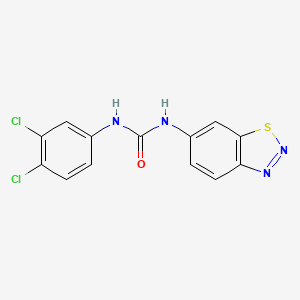
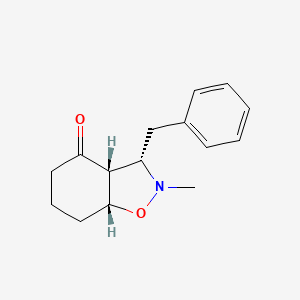
![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)
